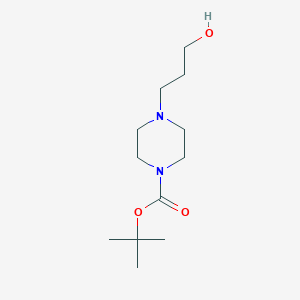

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYRQGKGCIUVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584565 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132710-90-8 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(3-hydroxypropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS No. 132710-90-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. With the CAS Number 132710-90-8, this bifunctional molecule incorporates a Boc-protected piperazine for regioselective reactions and a terminal hydroxyl group for further derivatization.[1][2] This document will detail its chemical properties, a validated synthesis protocol, spectroscopic characterization, and its strategic applications in the synthesis of complex pharmaceutical agents. Safety and handling protocols are also provided to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[3] Its prevalence is due to several advantageous properties it imparts to a molecule. The two nitrogen atoms can be functionalized to modulate solubility, basicity, and pharmacokinetic profiles, and to establish critical interactions with biological targets.[3]

This compound is a strategically designed intermediate that leverages these benefits. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective alkylation or acylation of the second, nucleophilic nitrogen. The 3-hydroxypropyl chain provides a versatile handle for subsequent synthetic transformations, such as etherification, esterification, or oxidation, enabling the construction of diverse and complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 132710-90-8 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₃ | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 73-77 °C | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CCCO)CC1 | |

| InChI Key | LRYRQGKGCIUVON-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified as an acute oral toxicant and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis Protocol: N-Alkylation of 1-Boc-piperazine

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 3-halopropanol with 1-Boc-piperazine. The Boc group deactivates the nitrogen to which it is attached, ensuring mono-alkylation at the free secondary amine.

A representative, field-proven protocol is the alkylation of 1-Boc-piperazine with 1-bromo-3-propanol in the presence of a mild base.

Experimental Protocol:

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq.)

-

1-Bromo-3-propanol (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (1.85 eq.)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (14.8 mmol) in acetonitrile, add potassium carbonate (27.5 mmol) and 1-bromo-3-propanol (16.2 mmol).

-

Heat the reaction mixture at 95°C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield this compound as a solid.

This protocol provides a reliable and scalable method for the synthesis of the title compound with a reported yield of 80%.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperazine ring protons (multiplets between ~2.3-3.6 ppm), and the hydroxypropyl chain protons, including a triplet for the methylene group adjacent to the hydroxyl at ~3.6 ppm, a triplet for the methylene group adjacent to the piperazine nitrogen at ~2.5 ppm, and a multiplet for the central methylene group at ~1.7 ppm. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the tert-butyl carbons, the piperazine ring carbons, and the three distinct carbons of the hydroxypropyl chain.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and a strong absorption around 1690 cm⁻¹ corresponding to the C=O stretch of the Boc protecting group.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The dual functionality allows for a modular and convergent synthetic strategy.

Logical Workflow for Derivatization:

Caption: Synthetic pathways for derivatization.

This workflow highlights the two primary synthetic routes that can be pursued. The hydroxyl group can be modified first, followed by Boc deprotection and subsequent functionalization of the newly freed amine. Alternatively, the Boc group can be removed first to allow for modification of the piperazine nitrogen, with the hydroxyl group being derivatized in a later step. The choice of route depends on the desired final product and the compatibility of the functional groups in each step.

This intermediate is particularly valuable in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and kinases, where the piperazine moiety often serves as a key pharmacophore for engaging with the target protein. The hydroxypropyl linker allows for the introduction of various functionalities to explore the binding pocket and optimize ligand-receptor interactions.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust platform for the development of novel pharmaceutical candidates. Its well-defined structure, predictable reactivity, and versatile functional handles make it an essential tool for medicinal chemists. The synthetic protocol and characterization data presented in this guide provide a solid foundation for its application in drug discovery programs. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

References

- Canale, V., Czekajewska, J., Klesiewicz, K., Papiez, M., Kuziak, A., Witek, K., et al. (2023). Design and synthesis of novel arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria. European Journal of Medicinal Chemistry, 251, 115224.

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Boc-4-(3-hydroxypropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(3-hydroxypropyl)piperazine, also known as tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, is a key building block in modern medicinal chemistry and drug development. Its unique bifunctional nature, possessing a Boc-protected piperazine moiety and a terminal hydroxyl group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-Boc-4-(3-hydroxypropyl)piperazine, supported by established experimental protocols and spectral data analysis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Boc-4-(3-hydroxypropyl)piperazine is presented below. These values are essential for predicting its behavior in various solvents and reaction conditions, as well as for its proper storage and handling.

| Property | Value | Source(s) |

| CAS Number | 216893-63-1 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₃ | [1][3] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Appearance | White to pale yellow solid/powder | [3] |

| Melting Point | 73-77 °C (lit.) | |

| Boiling Point (Predicted) | 357.5 ± 25.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Structural Elucidation and Spectral Analysis

The structural integrity of 1-Boc-4-(3-hydroxypropyl)piperazine is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-Boc-4-(3-hydroxypropyl)piperazine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

A singlet integrating to 9 protons around δ 1.45 ppm, characteristic of the tert-butyl (Boc) protecting group.

-

Multiplets corresponding to the eight protons of the piperazine ring, typically found in the region of δ 2.3-3.5 ppm.

-

A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (CH₂-OH) around δ 3.6 ppm.

-

A triplet corresponding to the two protons on the carbon adjacent to the piperazine nitrogen (N-CH₂) around δ 2.4 ppm.

-

A multiplet for the central methylene group of the propyl chain (-CH₂-) around δ 1.6 ppm.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

A signal around δ 79.5 ppm for the quaternary carbon of the Boc group.

-

A signal around δ 28.4 ppm for the three equivalent methyl carbons of the Boc group.

-

Signals for the four distinct carbons of the piperazine ring, typically in the range of δ 40-60 ppm.

-

A signal for the carbon bearing the hydroxyl group (-CH₂OH) around δ 60 ppm.

-

Signals for the other two carbons of the propyl chain.

-

A signal for the carbonyl carbon of the Boc group around δ 154.9 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Boc-4-(3-hydroxypropyl)piperazine is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Multiple sharp peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl and piperazine moieties.

-

C=O stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the Boc protecting group.

-

C-N stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N stretching vibrations of the piperazine ring.

-

C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ due to the C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Boc-4-(3-hydroxypropyl)piperazine, the expected molecular ion peak [M]⁺ would be at m/z 244.33. Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group (100 amu) or isobutylene (56 amu). Fragmentation of the propyl chain is also expected.

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of key physical properties of solid organic compounds like 1-Boc-4-(3-hydroxypropyl)piperazine.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline 1-Boc-4-(3-hydroxypropyl)piperazine is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane) are chosen.

-

Sample Addition: A small, measured amount of 1-Boc-4-(3-hydroxypropyl)piperazine (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves completely, it is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively. The process can be repeated with gentle heating to assess temperature effects on solubility.

Caption: Workflow for Solubility Assessment.

Density Determination (Gas Pycnometry)

For solid samples, gas pycnometry provides a highly accurate measurement of density by determining the volume of the solid through gas displacement.

Methodology:

-

Sample Weighing: A known mass of 1-Boc-4-(3-hydroxypropyl)piperazine is accurately weighed.

-

Sample Chamber: The sample is placed in the sample chamber of the gas pycnometer.

-

Analysis: The instrument is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.

-

Volume Calculation: By measuring the pressure difference before and after expansion, the volume of the solid sample can be calculated using the ideal gas law.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Safety, Handling, and Storage

As a responsible scientist, it is imperative to be aware of the safety and handling precautions for any chemical.

-

Hazard Classification: 1-Boc-4-(3-hydroxypropyl)piperazine is classified as acutely toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. A dust mask or respirator is recommended when handling the powder.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 1-Boc-4-(3-hydroxypropyl)piperazine. The data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, characterize, and utilize this important synthetic building block effectively and safely. A thorough understanding of these fundamental properties is the bedrock of successful and reproducible chemical synthesis and drug discovery endeavors.

References

-

PubChem. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. Wiley Science Solutions. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 1-Boc-4-(3-hydroxypropyl)

-

SpectraBase. (n.d.). 1-Boc-piperazine. Wiley Science Solutions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde. Wiley Science Solutions. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of Piperazine Linkers in PROTAC Design

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is a heterobifunctional construct, comprising a ligand for a target protein and another for an E3 ubiquitin ligase, joined by a chemical linker. Once considered a passive spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity and pharmaceutical properties. This technical guide delves into the strategic use of the piperazine motif within PROTAC linkers. We will explore the multifaceted roles of piperazine, from imparting conformational rigidity and modulating physicochemical properties to actively participating in the formation of a productive ternary complex. Through an analysis of its structural features, relevant case studies, and detailed methodologies, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage piperazine linkers in the rational design of next-generation protein degraders.

Introduction to PROTAC Technology

PROTACs operate via an event-driven, catalytic mechanism. By simultaneously binding a protein of interest (POI) and an E3 ubiquitin ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 Ligase).[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, liberating the PROTAC to engage in another degradation cycle. This unique mechanism allows PROTACs to target proteins previously considered "undruggable" and offers potential advantages in overcoming drug resistance.[3]

The success of a PROTAC is contingent on the delicate interplay between its three components. While the choice of warhead (POI ligand) and E3 ligase ligand determines the "what" and "how" of degradation, the linker dictates the efficiency and overall drug-like properties of the molecule.

Diagram: PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

The Pivotal Role of the Linker

The linker is far from a passive tether; it is a crucial design element that profoundly influences a PROTAC's efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[4][5] Historically, simple alkyl and polyethylene glycol (PEG) chains were used, but the field is rapidly shifting towards more sophisticated, functional linkers.[5] The linker's length, composition, rigidity, and attachment points collectively modulate:

-

Ternary Complex Formation: The linker must possess the correct length and geometry to facilitate the formation of a stable and productive ternary complex, minimizing steric clashes and maximizing favorable protein-protein interactions.[4][6]

-

Physicochemical Properties: As PROTACs are often large molecules that violate traditional "Rule of Five" guidelines, the linker is key to tuning properties like solubility, permeability, and metabolic stability.[5][7]

-

Pharmacokinetics (PK): The linker's composition can impact a PROTAC's half-life and exposure by influencing its susceptibility to metabolism by enzymes like cytochrome P450s.[7][]

Piperazine: A Privileged Motif in Linker Design

Among the various motifs used to construct linkers, saturated heterocycles, and piperazine in particular, have become a mainstay in modern PROTAC design.[3][4][5] Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This structure bestows a unique combination of properties that medicinal chemists can exploit to overcome common challenges in PROTAC development.

Structural Rigidity and Conformational Control

Unlike flexible alkyl or PEG chains which can adopt numerous conformations, the piperazine ring introduces a degree of rigidity.[4][5] This conformational constraint can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4][6] The chair-like conformation of the piperazine ring also defines specific exit vectors for linker attachment, providing a more predictable and controllable spatial arrangement of the two warheads. This structural control is critical for optimizing the geometry of the ternary complex.[6]

Diagram: Piperazine as a Structural Hub

This diagram illustrates how the defined geometry of a piperazine ring dictates the exit vectors for connecting the POI and E3 ligands.

Caption: Defined exit vectors from a 1,4-disubstituted piperazine linker.

Modulation of Physicochemical Properties

Solubility Enhancement: A primary challenge in PROTAC design is poor aqueous solubility due to their high molecular weight and lipophilicity. The two nitrogen atoms in the piperazine ring can act as basic handles.[] At physiological pH, one or both of these nitrogens can be protonated, introducing a positive charge that significantly enhances the molecule's polarity and aqueous solubility.[1][2][9] This strategy is often more effective than simply adding long, flexible PEG chains.[]

pKa Tuning: The basicity (pKa) of the piperazine nitrogens, and thus the degree of protonation, is highly sensitive to the surrounding chemical environment.[1][2][9] Electron-withdrawing groups, such as an adjacent amide carbonyl, can significantly lower the pKa, potentially quenching protonation at physiological pH.[1][] Conversely, alkylating the nitrogens maintains their basicity.[9] This "tunability" allows chemists to finely modulate the PROTAC's overall charge and physicochemical profile.[1][2][9] For instance, a combination of a piperazine and a PEG linker can be a good strategy to create a polar and partially protonated compound.[1]

Permeability: While increasing polarity aids solubility, it can hinder cell permeability. The ability to tune the piperazine's pKa allows for a delicate balance. A common strategy is to design linkers where the basicity is modulated to be sufficient for solubility but not so high as to cause excessive ionization that would prevent passive diffusion across cell membranes.[10]

Impact on Metabolic Stability

Linear alkyl linkers can be susceptible to metabolic degradation, particularly N-dealkylation.[1] Incorporating the nitrogen atoms within the rigid piperazine ring can sterically shield them, improving metabolic stability.[4] Furthermore, linking a piperazine ring via an amide bond has been shown to be a good strategy to prevent N-dealkylation reactions and improve stability.[1] This increased stability can lead to a longer intracellular half-life and more sustained protein degradation. The clinical candidates ARV-110 and ARV-471 famously replaced a flexible linker with a more rigid one containing piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[3][4][7]

Case Studies and Quantitative Data

The theoretical benefits of piperazine linkers are borne out in numerous published studies. The replacement of flexible linkers with piperazine-containing motifs frequently leads to dramatic improvements in potency and drug-like properties.

A study on BRD4 degraders provides a stark example. An initial PROTAC with a triazole-based linker, despite having nanomolar potency, was insoluble and ineffective in vivo. Swapping the linker for a piperazine-PEG hybrid rescued the solubility, leading to a 10-fold improvement in cellular degradation (DC50) and a predictable in vivo dose-response.[]

Table 1: Impact of Piperazine Linker Modifications on BRD4 PROTAC Performance

| PROTAC Compound | Linker Motif | Cellular DC50 (nM) | Max Degradation (Dmax) | Key Observation |

| Compound A | Triazole-Alkyl | >1000 | <20% | Poor solubility and cellular activity.[] |

| Compound B | Piperazine-PEG Hybrid | 50 | >90% | Rescued solubility and dramatically improved cellular potency.[] |

| ARD-69 | Piperidine/Piperazine | Potent | N/A | Replacement of linear moieties with saturated heterocycles improved solubility and potency.[7] |

Data is illustrative and compiled from representative examples in the literature.

Experimental Protocols & Methodologies

Representative Synthesis of a Piperazine-Containing Linker

The modular nature of piperazine allows for its straightforward incorporation into PROTACs, often via sequential amide coupling or alkylation reactions.

Protocol: Amide Coupling to a Piperazine Core

-

Materials: Boc-piperazine, E3-ligase-linker acid, POI-ligand-linker amine, HATU (coupling agent), DIPEA (base), DMF (solvent).

-

Step 1: First Coupling: Dissolve the E3-ligase-linker acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in dry DMF. Stir for 10 minutes. Add Boc-piperazine (1.2 eq) and stir at room temperature for 4-6 hours. Monitor reaction completion by LC-MS.

-

Purification: Upon completion, quench the reaction with water and extract with ethyl acetate. Purify the crude product via flash column chromatography to yield the Boc-protected intermediate.

-

Step 2: Boc Deprotection: Dissolve the intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir for 1-2 hours. Evaporate the solvent to yield the piperazine amine salt.

-

Step 3: Second Coupling: Using the same procedure as Step 1, couple the deprotected piperazine intermediate with the POI-ligand-linker amine to yield the final PROTAC.

-

Final Purification: Purify the final PROTAC product using reverse-phase HPLC to achieve >95% purity. Characterize by LC-MS and NMR.

Diagram: Workflow for Linker Optimization

This diagram outlines a rational, iterative approach to optimizing a PROTAC linker, incorporating synthesis, biophysical, and cellular assays.

Caption: Iterative workflow for the rational design of PROTAC linkers.

Conclusion and Future Perspectives

The linker is a master regulator of PROTAC function. The strategic incorporation of piperazine rings has become a powerful and validated approach to confer rigidity, enhance solubility, and improve the metabolic stability of PROTACs. Its tunable basicity and defined structural geometry provide medicinal chemists with a versatile tool to overcome the significant challenges associated with designing these large, complex molecules. While piperazine is not a universal solution, its proven success in numerous campaigns, including those leading to clinical candidates, solidifies its status as a privileged and indispensable motif in the PROTAC designer's toolbox. Future efforts will likely focus on combining piperazine with other novel linker chemotypes and leveraging computational and structural methods to more precisely predict the optimal linker geometry for any given target-ligase pair, further accelerating the development of this transformative therapeutic modality.

References

-

DeSantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968–21977. Available from: [Link]

-

Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available from: [Link]

-

Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available from: [Link]

-

Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available from: [Link]

-

Zhao, L., Zhao, J., Zhong, K., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available from: [Link]

-

Cecchini, C., Pannilunghi, S., & Tardy, S. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. Available from: [Link]

-

DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. Available from: [Link]

-

ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs. Available from: [Link]

-

Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. Available from: [Link]

-

Journal of the American Chemical Society. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Available from: [Link]

Sources

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Core: A Technical Guide to PROTAC Linker Composition and Design

Introduction: Beyond a Simple Tether, the Linker as a Functional Arbiter of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" that engages the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities.[1][3] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]

This technical guide provides an in-depth exploration of the PROTAC linker, moving beyond a superficial overview to dissect its core components, design principles, and the experimental methodologies required for its optimization. As we will explore, the linker is not a passive connector but an active modulator that orchestrates the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the essential prelude to protein ubiquitination and degradation.[4][5] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or instability, ultimately compromising the degradation of the target protein.[6]

The Anatomy of a PROTAC: A Modular System

The power of PROTAC technology lies in its modularity. Each of the three components can be independently modified to fine-tune the overall properties of the molecule.

-

The Warhead: This component is a ligand that binds to the target protein of interest (POI). The choice of warhead determines the specificity of the PROTAC for the protein to be degraded.[7]

-

The E3 Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase, an enzyme responsible for tagging the POI with ubiquitin. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8]

-

The Linker: The chemical entity that connects the warhead and the E3 ligase ligand. The linker's length, composition, and attachment points are critical parameters that must be optimized for each specific POI and E3 ligase pair.[1][6]

Caption: General mechanism of PROTAC-mediated protein degradation.

Dissecting the Linker: Classification and Core Components

PROTAC linkers can be broadly categorized based on their structural characteristics, primarily their flexibility.[4] The choice of linker type has profound implications for the PROTAC's conformational behavior and its ability to induce a productive ternary complex.

Flexible Linkers: The Workhorses of Early PROTAC Development

Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, were the mainstay of early PROTAC design due to their synthetic tractability.[1][4]

-

Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[4] However, their hydrophobicity can negatively impact solubility and cell permeability.[1]

-

Polyethylene Glycol (PEG) Chains: The inclusion of PEG motifs enhances the hydrophilicity and aqueous solubility of PROTACs.[3][4] The ether oxygens can also act as hydrogen bond acceptors, further improving their physicochemical properties.[3] While beneficial for solubility, longer PEG chains can sometimes hinder cell permeability and may be more susceptible to metabolism.[4]

Table 1: Comparison of Flexible Linker Components

| Linker Type | Advantages | Disadvantages |

| Alkyl Chains | - Synthetically accessible- High conformational flexibility | - Can lead to poor solubility- May result in high lipophilicity, impacting cell permeability- High entropic penalty upon binding |

| PEG Chains | - Improved aqueous solubility- Enhanced hydrophilicity- Can improve drug metabolism and pharmacokinetic (DMPK) properties | - May decrease cell permeability- Can be metabolically labile- Synthesis can be more complex than simple alkyl chains |

Rigid Linkers: Engineering Conformational Constraint for Enhanced Efficacy

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid linkers that pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[4] This can reduce the entropic penalty of binding and improve selectivity.[4]

-

Cyclic Structures: Incorporating saturated heterocyclic rings like piperazine and piperidine can introduce conformational constraints and improve solubility.[9]

-

Aromatic Systems: Phenyl rings and other aromatic moieties introduce planarity and rigidity.

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide significant conformational restriction and are metabolically stable.[]

Table 2: Comparison of Rigid Linker Components

| Linker Type | Advantages | Disadvantages |

| Cyclic Structures (e.g., Piperazine) | - Constrains conformation- Can improve solubility and metabolic stability | - More synthetically challenging to incorporate |

| Aromatic Systems | - Introduces planarity and rigidity | - Can increase lipophilicity |

| Alkynes/Triazoles | - Provides linear geometry and rigidity- Metabolically stable- Easily introduced via click chemistry | - May not be suitable for all POI-E3 ligase pairs |

Principles of Rational Linker Design: A Multifactorial Optimization

The design of an optimal PROTAC linker is a complex, multi-parameter optimization process. The interplay between linker length, composition, rigidity, and the points of attachment to the warhead and E3 ligase ligand dictates the ultimate success of the PROTAC.[6][11]

Caption: A rational workflow for PROTAC linker design and optimization.

Linker Length: A Critical Distance

The length of the linker is a paramount consideration, as it dictates the distance between the POI and the E3 ligase. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.[6] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[3] For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was optimal for degradation.[3]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly influences the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[12][13] As PROTACs are often large molecules that fall outside of Lipinski's "rule of five," careful linker design is crucial for achieving favorable pharmacokinetic profiles.[4][14]

-

Solubility: Incorporating polar functional groups, such as ethers and amides, or hydrophilic motifs like PEG can enhance aqueous solubility.[1][4]

-

Permeability: A delicate balance must be struck between hydrophilicity and lipophilicity to ensure adequate cell permeability. While polar groups improve solubility, excessive polarity can hinder passive diffusion across the cell membrane.[12]

-

Metabolic Stability: The linker can introduce metabolically labile sites. Strategic modifications, such as the inclusion of rigid or sterically hindered groups, can improve metabolic stability.[12]

Table 3: Impact of Linker Properties on PROTAC Performance

| Linker Parameter | Effect on DC50/Dmax | Effect on Cell Permeability | Effect on Solubility |

| Increased Length | Can improve or worsen, highly target-dependent | Generally decreases | Can increase with PEG linkers |

| Increased Flexibility (e.g., Alkyl) | Can be beneficial for initial complex formation | Can decrease due to high rotatable bond count | Generally decreases |

| Increased Rigidity (e.g., Rings) | Can improve by pre-organizing the conformation | Can improve by reducing conformational flexibility | Can be improved with polar cyclic structures |

| Increased Polarity (e.g., PEG) | Can be beneficial, but target-dependent | Can decrease | Generally increases |

Attachment Points: The Exit Vector

The points at which the linker is attached to the warhead and the E3 ligase ligand, known as the "exit vectors," are critical for maintaining the binding affinity of the ligands and for achieving a productive ternary complex geometry.[1] The ideal attachment points are typically solvent-exposed regions of the ligands that do not interfere with their binding to their respective proteins.[1]

Experimental Protocols for Linker Synthesis and PROTAC Assembly

The modular nature of PROTACs lends itself to efficient synthesis, often employing convergent strategies where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated in the final steps. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for the final conjugation step due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[][15][16]

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for synthesizing a PROTAC using a clickable linker.

1. Synthesis of Functionalized Components:

- Synthesize the warhead with a terminal alkyne functional group.

- Synthesize the E3 ligase ligand with a terminal azide functional group.

- Synthesize or procure a linker with complementary functional groups if a pre-functionalized linker is not used.

2. PROTAC Assembly via CuAAC:

- Dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in a suitable solvent (e.g., DMF/water or THF/water).

- Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1-0.2 equivalents), and a reducing agent, such as sodium ascorbate (0.2-0.5 equivalents), to the reaction mixture.

- Stir the reaction at room temperature and monitor its progress by LC-MS.

- Upon completion, quench the reaction and purify the crude product using column chromatography or preparative HPLC to obtain the final PROTAC.

Characterization of PROTACs: A Multi-faceted Approach

A comprehensive evaluation of a PROTAC's performance requires a suite of biophysical and cellular assays to assess its ability to form a ternary complex and induce the degradation of the target protein.

Biophysical Assays for Ternary Complex Formation

The formation of a stable and productive ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.[11][17]

-

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for measuring the kinetics and affinity of binding interactions in real-time.[18][19][20] It can be used to determine the binding affinities of the PROTAC to the POI and the E3 ligase individually, as well as the formation of the ternary complex.[18][19][21]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[][23] This technique is invaluable for understanding the driving forces behind ternary complex formation.[23]

Cellular Assays for Protein Degradation

Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.

-

Western Blotting: This is a widely used semi-quantitative method to assess the levels of the target protein following PROTAC treatment.[24][25][26]

-

DC50 and Dmax Determination: The potency and efficacy of a PROTAC are quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[27] These parameters are determined by treating cells with a range of PROTAC concentrations and measuring the remaining protein levels.[27][28]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

- Plate cells at an appropriate density and allow them to adhere overnight.

- Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

- Lyse the cells and quantify the total protein concentration using a suitable method (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for the POI.

- Incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

- Visualize the protein bands using a chemiluminescent substrate.

- Quantify the band intensities and normalize to a loading control (e.g., β-actin).

- Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion: The Linker as a Key to Unlocking the Full Potential of PROTACs

The linker is no longer an overlooked component of PROTAC design but is now recognized as a critical element that governs the overall success of these innovative therapeutics. A deep understanding of the interplay between linker composition, length, rigidity, and attachment points is essential for the rational design of potent and selective protein degraders. The continued exploration of novel linker chemistries and a more profound understanding of their impact on ternary complex formation and drug-like properties will undoubtedly pave the way for the next generation of PROTAC-based medicines.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

-

Gapon, A. S., & Shchekotikhin, A. E. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(11), 1301-1313. [Link]

-

Desantis, J., & Goracci, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(15), e202200171. [Link]

-

Flowchart for PROTAC discovery. Computational approaches can predict... ResearchGate. [Link]

-

Karg, M., et al. (2022). A Streamlined Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry, 65(13), 8829-8845. [Link]

-

The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

-

Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ResearchGate. [Link]

-

Wurz, R. P., et al. (2017). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. [Link]

-

Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1097-1104. [Link]

-

Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. SpringerLink. [Link]

-

Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

-

Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. [Link]

-

Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]

-

The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

-

Sakamoto, K. M., et al. (2003). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 232, 139-148. [Link]

-

Advancing Design Strategy of PROTACs for Cancer Therapy. PubMed Central. [Link]

-

The schematic diagram of PROTACs. ResearchGate. [Link]

-

A schematic diagram of the small molecule-based PROTACs. This... ResearchGate. [Link]

-

A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]

-

PROTAC Structure Activity Relationships. ChemApps. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. [Link]

-

E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]

-

A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]

-

Effect of the linker's site of attachment on PROTAC stability.... ResearchGate. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. [Link]

-

Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]

-

Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

-

Targeted Protein Degradation. Bio-Techne. [Link]

-

Hughes, S. J., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R & D, 22(8), 947-960. [Link]

-

Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. SpringerLink. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 18. aragen.com [aragen.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cytivalifesciences.com [cytivalifesciences.com]

- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Research Collection | ETH Library [research-collection.ethz.ch]

A Senior Application Scientist's Guide to the Synthesis of PROTACs Using Piperazine-Based Linkers

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[2] A PROTAC molecule is comprised of three key components: a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3][4] Among the diverse linker architectures, those incorporating a piperazine ring have emerged as a superior strategy for imparting favorable drug-like properties. This guide provides an in-depth technical overview of the rationale, synthetic strategies, and key experimental protocols for the construction of potent PROTACs utilizing piperazine-based linkers.

The Rationale: Why Piperazine? Beyond a Simple Spacer

Early PROTAC design often relied on flexible polyethylene glycol (PEG) or alkyl chains, which, while synthetically accessible, frequently led to molecules with poor pharmacokinetic profiles and high conformational entropy.[][6] The incorporation of a piperazine moiety into the linker backbone addresses these limitations by introducing a degree of rigidity and functionality.[2][7]

Causality behind Piperazine's Advantages:

-

Conformational Rigidity: Piperazine's six-membered saturated ring structure reduces the linker's degrees of freedom.[4][8] This pre-organization can lower the entropic penalty associated with the formation of the ternary complex, thereby promoting a more stable and productive orientation between the target protein and the E3 ligase.[4][8]

-

Enhanced Solubility and Permeability: The two nitrogen atoms in the piperazine ring act as basic centers.[9] At physiological pH, or within the acidic environment of endosomes, these nitrogens can become protonated, significantly enhancing the molecule's aqueous solubility.[3][] This property is crucial for overcoming the solubility challenges often faced by high molecular weight PROTACs.[3]

-

Improved Metabolic Stability: When the piperazine nitrogen is part of an amide bond, it can be shielded from N-dealkylation, a common metabolic pathway that can inactivate the PROTAC.[3]

-

pH-Dependent Trafficking: The ability of piperazine to be protonated in acidic organelles can facilitate endosomal escape, a critical step for the PROTAC to reach its cytosolic targets.[]

It is crucial to note, however, that the pKa of the piperazine ring is highly sensitive to the influence of neighboring chemical groups.[9] Electron-withdrawing groups, such as adjacent amide bonds or triazole rings, can significantly lower the basicity of the piperazine nitrogens, potentially diminishing the desired solubility-enhancing effect at physiological pH.[3][9] Therefore, careful molecular design and pKa analysis are essential during linker optimization.

The Blueprint: Core Components of a Piperazine-Based PROTAC

A modular approach is central to PROTAC synthesis. The piperazine linker serves as the central scaffold onto which the warhead and the E3 ligase ligand are attached.

Caption: Modular Components of a Piperazine-Based PROTAC.

-

Warhead (POI Ligand): This component provides specificity by binding directly to the target protein intended for degradation. The choice of warhead is dictated by the availability of known ligands for the POI.[10] For example, (+)-JQ1 is a well-established warhead for targeting Bromodomain-containing protein 4 (BRD4).[8]

-

E3 Ligase Ligand: This moiety hijacks the cell's degradation machinery. The most prevalently used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11][12] Small molecule ligands, such as derivatives of thalidomide or pomalidomide for CRBN, and hydroxyproline-based ligands for VHL, are synthetically incorporated into the PROTAC structure.[13][14]

-

Piperazine Linker: The central connector that dictates the spatial orientation between the warhead and the E3 ligase ligand, which is paramount for forming a stable and functional ternary complex.[3][6]

Synthetic Strategy: A Modular Workflow

The synthesis of piperazine-based PROTACs is typically a multi-step process that involves the sequential coupling of the linker to the warhead and the E3 ligase ligand. This modularity allows for the systematic optimization of each component.

Caption: General Modular Synthesis Workflow for Piperazine-Based PROTACs.

Two of the most robust and widely used reactions for constructing the linker are amide bond formation and reductive amination.

Key Reaction: Amide Bond Formation

Amide coupling is a cornerstone of PROTAC synthesis, providing a stable and predictable linkage. The reaction typically involves activating a carboxylic acid on one building block (e.g., the warhead) and reacting it with an amine on another (e.g., the piperazine linker).[15]

Self-Validating System: A successful amide coupling is validated by the disappearance of starting materials and the appearance of a new product with the expected mass, confirmed via LC-MS. The structural integrity is then confirmed by NMR.

Protocol 1: HATU-Mediated Amide Coupling [8]

This protocol describes the coupling of a component bearing a carboxylic acid (Component A-COOH) with a Boc-protected, amine-functionalized piperazine linker.

-

Reagents & Materials:

-

Component A-COOH (1.0 eq)

-

Boc-piperazine-amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

-

Step-by-Step Methodology:

-

Activation: To a solution of Component A-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stirring: Stir the reaction mixture at room temperature (20-25°C) for 15-20 minutes. The solution should become homogeneous. This step activates the carboxylic acid, forming a highly reactive acyl-intermediate.

-

Coupling: Add the Boc-piperazine-amine linker (1.1 eq) to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Component A-COOH) is consumed.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the coupled intermediate.

-

Key Reaction: Reductive Amination

Reductive amination is a powerful method for forming an amine linkage by reacting a carbonyl group (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine.[16][17]

Self-Validating System: The reaction progress can be monitored by the consumption of the carbonyl starting material. The final product is confirmed by a mass shift corresponding to the addition of the amine component and the loss of an oxygen atom, validated by LC-MS and NMR.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride [18]

This protocol describes the coupling of a component bearing an aldehyde (Component B-CHO) with a deprotected piperazine amine intermediate.

-

Reagents & Materials:

-

Component B-CHO (1.0 eq)

-

Piperazine-amine intermediate (1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic Acid (catalytic, ~5% v/v)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Argon or Nitrogen atmosphere

-

-

Step-by-Step Methodology:

-

Initial Mixing: Dissolve the aldehyde (Component B-CHO, 1.0 eq) and the piperazine-amine intermediate (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Imine Formation: Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of other functional groups.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor for completion using TLC or LC-MS.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer.

-

Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the final PROTAC.

-

Data Presentation & Characterization

The synthesized PROTACs must be rigorously characterized to confirm their identity, purity, and ultimately, their biological activity.

Physicochemical and Biological Characterization

Key analytical techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) to verify the exact molecular weight.[19][20] High-purity samples (>95%), typically achieved by preparative HPLC, are essential for reliable biological evaluation.[18]

| PROTAC Example | Target Protein | E3 Ligase | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PROTAC A | BRD4 | CRBN | Piperazine-PEG₃ | 15 | >90 | [8] |

| PROTAC B | BRD4 | CRBN | Piperazine-PEG₄ | 8 | >95 | [8] |

| HDAC6 Degrader | HDAC6 | CRBN | Piperazine-based | 3.5 | >90 | [18] |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum degradation.

The data in the table illustrates a common principle in PROTAC design: subtle changes in the linker, such as extending a PEG chain by a single unit, can have a significant impact on degradation potency, underscoring the empirical nature of linker optimization.[8]

Conclusion and Authoritative Grounding

The incorporation of piperazine into PROTAC linkers is a field-proven strategy to enhance critical drug-like properties, including solubility, metabolic stability, and conformational rigidity.[][8] The modular synthetic workflows, centered around robust reactions like amide coupling and reductive amination, provide medicinal chemists with a reliable platform for the rational design and optimization of next-generation protein degraders. As the field of targeted protein degradation continues to evolve, the intelligent design of functional linkers, exemplified by the strategic use of piperazine, will remain a cornerstone for developing potent and selective therapeutics.

References

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances. Retrieved from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health (PMC). Retrieved from [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Europe PMC. Retrieved from [Link]

-

Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). National Institutes of Health (PMC). Retrieved from [Link]

-

Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (2018). ACS Central Science. Retrieved from [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). National Institutes of Health (PMC). Retrieved from [Link]

-

Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. (2021). ResearchGate. Retrieved from [Link]

-

Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation... (2017). National Institutes of Health. Retrieved from [Link]

-

Broad Applications of PROTACS for Targeted Protein Degradation Employing a Molecular Glue-Linker-Warhead Approach. (2024). Canberra IP. Retrieved from [Link]

-

Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Retrieved from [Link]

-

Experimental pK a values of piperazine-containing PROTACs. (2022). ResearchGate. Retrieved from [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. Retrieved from [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). PubMed Central. Retrieved from [Link]

-

(A). Structure of E3 ligase ligands pomalidomide and VHL ligand as well... (2021). ResearchGate. Retrieved from [Link]

-

Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. (2021). bioRxiv. Retrieved from [Link]

-

Application Note - Protein Degrader Formation (Via Reductive Amination). (n.d.). Scribd. Retrieved from [Link]

-

E3 Ligase Ligands. (n.d.). Adooq Bioscience. Retrieved from [Link]

-

Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. (2023). RSC Publishing. Retrieved from [Link]

-

Scope of PROTAC synthesis via reductive amination... (2023). ResearchGate. Retrieved from [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. (2020). National Institutes of Health (PMC). Retrieved from [Link]

-

Application of PROTACs in target identification and validation. (2024). ScienceOpen. Retrieved from [Link]

-

Native mass spectrometry can effectively predict PROTAC efficacy. (2019). bioRxiv. Retrieved from [Link]

-

A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. (2024). ACS Publications. Retrieved from [Link]

-

Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2019). ACS Publications. Retrieved from [Link]

-

Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ResearchGate. Retrieved from [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). RSC Publishing. Retrieved from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 6. explorationpub.com [explorationpub.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. precisepeg.com [precisepeg.com]

- 13. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Physicochemical Properties of Boc-Protected Piperazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Boc-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," appearing in a multitude of approved drugs targeting diverse therapeutic areas.[1] Its prevalence stems from its ability to introduce two basic centers, improve aqueous solubility, and serve as a versatile linker. However, the symmetric nature of piperazine presents a synthetic challenge: achieving selective functionalization at one nitrogen atom while the other remains available for subsequent reactions.

This is where the tert-butyloxycarbonyl (Boc) protecting group becomes an indispensable tool.[2] By temporarily masking one of the piperazine nitrogens, the Boc group enables chemists to precisely control synthetic routes, allowing for the construction of complex, monosubstituted piperazine derivatives.[3][4] These derivatives are crucial intermediates in the synthesis of numerous drug candidates.[5]

However, the introduction of the Boc group is not a benign synthetic step; it fundamentally alters the molecule's physicochemical properties. Understanding these changes is not merely an academic exercise—it is a critical component of successful drug design and development. Properties such as lipophilicity, solubility, basicity (pKa), and chemical stability dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and safety.[6][7]

This guide provides an in-depth analysis of the core physicochemical properties of Boc-protected piperazine derivatives, offering both the theoretical underpinnings and field-proven experimental protocols to characterize these vital parameters.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery.[8] It is a primary driver of a drug's ability to cross biological membranes. The addition of the bulky, nonpolar tert-butyl group significantly increases the lipophilicity of the piperazine scaffold.

This modulation is a double-edged sword. While increased lipophilicity can enhance membrane permeability and target engagement, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the precise measurement of the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH) is essential.[6]

Comparative Lipophilicity Data

The impact of the Boc group and further substitution is evident when comparing the calculated LogP values of related structures.

| Compound | Structure | Predicted LogP |

| Piperazine | c1cnccn1 | -1.3 |

| 1-Boc-piperazine | CC(C)(C)OC(=O)N1CCNCC1 | 0.5 - 1.09 [9] |

| 1-Methylpiperazine | CN1CCNCC1 | -0.9 |

| 1-Boc-4-methylpiperazine | CC(C)(C)OC(=O)N1CCN(C)CC1 | 1.2 |

Note: LogP values are estimations and can vary based on the prediction algorithm. Experimental determination is crucial for accuracy.

Experimental Protocol: LogP/LogD Determination by RP-HPLC

While the traditional shake-flask method is considered the gold standard, it is labor-intensive.[10][11] For higher throughput screening common in drug discovery, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative.[8][10][12] The method correlates a compound's retention time on a hydrophobic (e.g., C18) stationary phase with its lipophilicity.[13][14]